N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine
Overview
Description
N,N-diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine is a useful research compound. Its molecular formula is C15H28BN3O2 and its molecular weight is 293.22 g/mol. The purity is usually 95%.
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Biological Activity
N,N-Diethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethanamine (CAS Number: 1086111-20-7) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a unique structure that includes a pyrazole ring and a boron-containing moiety. The presence of the dioxaborolane group enhances its potential for biological interactions.
Chemical Formula: C16H26BNO2
Molecular Weight: 275.20 g/mol
CAS Number: 1086111-20-7
Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:
- Receptor Tyrosine Kinases (RTKs): Many pyrazole derivatives are known to inhibit RTKs, which play crucial roles in cell signaling and cancer progression.
- Enzymatic Inhibition: The dioxaborolane group may interact with enzymes through boron coordination chemistry, potentially leading to inhibition of key metabolic pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of pyrazole derivatives. For instance:
- Inhibition of FGFRs: Compounds structurally related to this compound have shown significant inhibition of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. In vitro assays demonstrated over 50% inhibition at concentrations around 10 μM .
- Case Study: A related study highlighted the binding interactions of pyrazole derivatives with FGFRs. The crystal structure revealed critical hydrogen bonds and π–π stacking interactions that facilitate strong binding affinity .
Neuroprotective Effects
There is emerging evidence suggesting that certain pyrazole derivatives may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases:
- Mechanism: The neuroprotective effects may arise from the modulation of signaling pathways involved in neuronal survival and apoptosis .
Table 1: Summary of Biological Activities
Properties
IUPAC Name |
N,N-diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BN3O2/c1-7-18(8-2)9-10-19-12-13(11-17-19)16-20-14(3,4)15(5,6)21-16/h11-12H,7-10H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARNNKIWMMXSLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20728936 | |
Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1086111-20-7 | |
Record name | N,N-Diethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-ethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1086111-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Diethyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20728936 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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